molecular formula C22H18N2O4 B430120 1,4-bis(phenylmethoxy)quinoxaline-2,3-dione

1,4-bis(phenylmethoxy)quinoxaline-2,3-dione

Cat. No.: B430120
M. Wt: 374.4g/mol
InChI Key: URTKPDJXNMMJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(phenylmethoxy)quinoxaline-2,3-dione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core substituted with benzyloxy groups, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1,4-bis(phenylmethoxy)quinoxaline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoxaline derivatives with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is often catalyzed by phase-transfer catalysts to enhance the yield and selectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1,4-bis(phenylmethoxy)quinoxaline-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,4-bis(phenylmethoxy)quinoxaline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-bis(phenylmethoxy)quinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . The compound also affects autophagy pathways, contributing to its cytotoxic effects.

Comparison with Similar Compounds

1,4-bis(phenylmethoxy)quinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:

    1,4-Bis(benzyloxy)benzene: Similar in structure but lacks the quinoxaline core.

    1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol: Features a diene structure instead of the quinoxaline core.

    1,4-Bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione: Contains an anthracene core with additional hydroxymethyl groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoxaline core, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4g/mol

IUPAC Name

1,4-bis(phenylmethoxy)quinoxaline-2,3-dione

InChI

InChI=1S/C22H18N2O4/c25-21-22(26)24(28-16-18-11-5-2-6-12-18)20-14-8-7-13-19(20)23(21)27-15-17-9-3-1-4-10-17/h1-14H,15-16H2

InChI Key

URTKPDJXNMMJLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)OCC4=CC=CC=C4

Origin of Product

United States

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